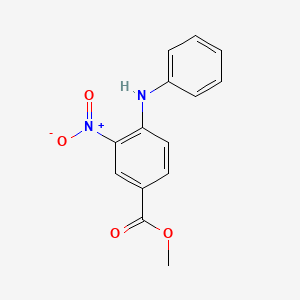
Methyl 3-nitro-4-(phenylamino)benzoate
Vue d'ensemble
Description
Methyl 3-nitro-4-(phenylamino)benzoate is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding
Methyl 3-nitro-4-(phenylamino)benzoate and its isomers have been studied for their unique molecular structures and hydrogen bonding patterns. The isomer methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate forms complex sheets through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds. Its counterpart, methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, exhibits a polarized molecular-electronic structure and is linked into chains of edge-fused rings by N-H...O and C-H...O hydrogen bonds, indicating a distinct molecular geometry and potential for diverse chemical interactions (Portilla et al., 2007).
Mesophase Behaviour in Liquid Crystals
The introduction of lateral methyl groups and terminal substituents, such as methyl and nitro groups, in the structure of this compound derivatives has been found to significantly influence the mesophase behavior of liquid crystal compounds. Studies demonstrate that these modifications can lead to the formation of stable nematic phases with broad temperature ranges and good thermal stability in the mesophases domain. This indicates potential applications in the development of liquid crystal displays and other related technologies (Saad et al., 2019).
Antimicrobial Properties
Derivatives of this compound have also been synthesized and evaluated for their antimicrobial properties. Compounds such as 3-(3′-Chloro-4′-nitrophenyl)-2-(substituted phenoxy)-3,4-dihydro-2H-1,3,2 λ5-benzoxaphosphinin-2-ones have been shown to possess significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Krishna et al., 2009).
Propriétés
IUPAC Name |
methyl 4-anilino-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-14(17)10-7-8-12(13(9-10)16(18)19)15-11-5-3-2-4-6-11/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBDOVKHIAJFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B7829944.png)
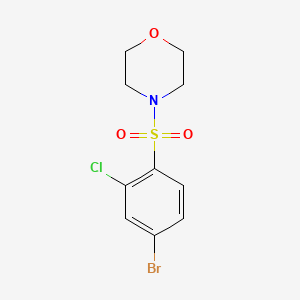
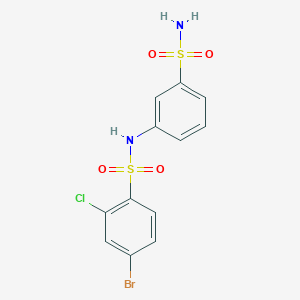

![2-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B7829977.png)

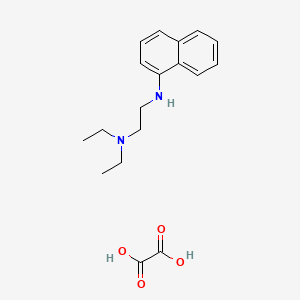
![N-{[(2-nitrophenyl)amino]carbonyl}alanine](/img/structure/B7830004.png)
![N-[(2-Chloro-3-quinolyl)methyl]phthalimide](/img/structure/B7830008.png)
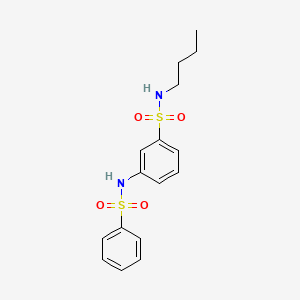
![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B7830027.png)
![4-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7830030.png)

![N-{4-[3-(Ethyl-phenyl-amino)-propylsulfamoyl]-phenyl}-acetamide](/img/structure/B7830043.png)